4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile
Description
4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative featuring a chloro substituent at position 4, an ethyl group at the 1-position, and a carbonitrile group at position 3. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling further functionalization.
Properties
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAALQQYOYKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Ethyl Halides
Reaction Mechanism and Starting Materials
The introduction of the ethyl group at the pyrazole ring’s 1-position typically employs nucleophilic substitution. Ethyl halides (e.g., ethyl bromide) react with 4-chloro-3-methyl-1H-pyrazole in the presence of a base, facilitating methyl-to-ethyl substitution. Potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency by deprotonating the pyrazole nitrogen, rendering it nucleophilic.
Optimization Strategies
Key parameters include temperature control (60–80°C) and stoichiometric excess of ethyl bromide (1.5–2.0 equivalents). A study demonstrated that gradual reagent addition minimizes side reactions such as diethylation, achieving yields up to 85%. Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures >95% purity.
Cyclization Reactions with Trialkyl Orthoformate
Intermediate Formation
Patent literature describes a cyclization approach using trialkyl orthoformate to form alkoxymethylidene intermediates. For example, reacting 4-chloro-1H-pyrazole-3-carbaldehyde with triethyl orthoformate generates an ethoxymethylidene derivative, which undergoes cyclization with hydrazine derivatives to yield the pyrazole core.
Oxime Formation and Acid-Catalyzed Dehydration
H₃PO₄-Catalyzed Nitrile Synthesis
A one-pot protocol converts pyrazole-4-carbaldehydes to nitriles via oxime intermediates. Treatment with hydroxylamine hydrochloride in formic acid forms the oxime, followed by dehydration using orthophosphoric acid (H₃PO₄). This metal-free method achieves near-quantitative yields (98–99%) under mild conditions (80°C, 4–6 hours).
Table 1: Optimization of Oxime Dehydration Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (H₃PO₄) | 10 mol% | 99 |
| Temperature | 80°C | 98 |
| Reaction Time | 5 hours | 98.5 |
Beckmann Rearrangement Approach
Oxime Preparation and Rearrangement
Ethyl 5-chloro-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, a structural analogue, has been synthesized via Beckmann rearrangement of o-chloroaldehyde oximes. Applying this to 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde oxime, concentrated sulfuric acid mediates rearrangement to the nitrile.
Industrial-Scale Production Techniques
Process Optimization
Large-scale synthesis prioritizes solvent recovery and cost efficiency. A patented method employs acetonitrile as the solvent, enabling easy distillation and reuse. Continuous-flow reactors enhance heat dissipation during exothermic steps, achieving throughputs of 50 kg/batch with 88% yield.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | High |
| Cyclization | 78 | 92 | Moderate |
| Oxime Dehydration | 99 | 99 | High |
| Beckmann Rearrangement | 80 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and pyrazole amines.
Scientific Research Applications
4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The chloro and carbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbonitriles
Substituent Variations and Structural Features
Key structural differences among pyrazole carbonitriles lie in substituent positions and functional groups, which influence electronic properties, reactivity, and applications. Below is a comparative analysis based on evidence:
Table 1: Structural and Spectral Comparison of Pyrazole Carbonitriles
Key Differences and Implications
Halogen Substitution (Cl vs. I):
- The iodo analog (1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile) shares the ethyl and carbonitrile groups with the target compound but replaces Cl with I at position 4. Iodine’s larger atomic radius and weaker C-I bond enhance its suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro derivatives .
- Chloro substituents typically confer greater stability and moderate electron-withdrawing effects, influencing regioselectivity in further substitutions .
Carbonitrile Position (3 vs. 4):
- Compounds with CN at position 3 (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) exhibit distinct dipole moments compared to CN at position 4 (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile).
Functional Group Diversity:
- Amino and Acyl Groups: 5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile (CN at 4) demonstrates the utility of amino groups for further acylations, enabling peptide-like modifications .
- Azido Groups: 3-Azido derivatives (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile) are pivotal in click chemistry for triazole formation, a pathway less accessible in the chloro-ethyl analog .
Biological Activity
4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C6H8ClN3. It is synthesized through various methods, typically involving the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. The synthesis process often includes:
- Starting Materials : 4-chloro-1-ethyl-1H-pyrazole and carbonitrile sources.
- Reaction Conditions : Typically involves heating under reflux in an organic solvent or aqueous medium.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Bactericidal |
| Escherichia coli | 0.5 µg/mL | Bactericidal |
| Candida albicans | 0.75 µg/mL | Fungicidal |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is crucial for its effectiveness against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase cascades and inhibiting anti-apoptotic proteins.
Research has shown promising results in vitro against several cancer cell lines, including melanoma and colorectal cancer cells, with IC50 values indicating potent cytotoxicity.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Melanoma (BRAF mutant) | 1.1 |
| Colorectal (HT29) | 58.4 |
Case Studies
Several case studies have reported on the biological activities of pyrazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A comparative study found that derivatives with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
- Anticancer Research : A series of pyrazole derivatives were screened for their ability to inhibit BRAF mutant activity in melanoma cell lines, revealing that modifications at the pyrazole ring significantly affect biological activity .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., gradual warming from 0°C to 50°C), using excess reagents like azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10.0 equiv) to drive reactions to completion. Monitor progress via TLC and purify using flash chromatography with gradients of cyclohexane/ethyl acetate (0–25% ethyl acetate). Dry loading with Celite improves separation efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use and NMR to confirm substituent positions and nitrile functionality. IR spectroscopy identifies characteristic stretches (e.g., nitrile: ~2230 cm, azide: ~2140 cm). High-resolution mass spectrometry (HRMS) validates molecular formula, while melting point analysis ensures compound purity. Cross-reference spectral data with structurally similar pyrazole derivatives .
Q. What are common reactivity pathways for the nitrile and chloro substituents in this compound?
- Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids or participate in cycloadditions. The chloro substituent is amenable to nucleophilic substitution (e.g., Suzuki coupling) or elimination. For Mannich reactions, use methoxymethyl-protected amines to introduce aminoalkyl groups at reactive positions .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : Employ isotopic labeling (e.g., -azides) to track azide incorporation. Perform kinetic studies under varied temperatures and concentrations to determine rate laws. Computational methods (DFT calculations) model transition states and predict regioselectivity in substitution reactions .
Q. What challenges arise in crystallographic analysis of pyrazole derivatives, and how can they be resolved?
- Methodological Answer : Challenges include twinning, low-resolution data, and disorder in flexible substituents. Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data and twin refinement. For disordered ethyl groups, apply constraints or split-site modeling. Validate structures using Hirshfeld surface analysis .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Reassess sample purity via HPLC or GC-MS. Repeat crystallography experiments under alternative conditions (e.g., varying solvents). Cross-validate using complementary techniques like X-ray powder diffraction or solid-state NMR. Computational crystal structure prediction (CSP) tools can reconcile discrepancies .
Q. What computational strategies predict the stability and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for the chloro and nitrile groups. Molecular dynamics (MD) simulations assess conformational stability. Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs) for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
